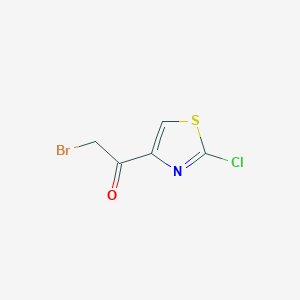

2-Chloro-4-bromoacetyl-thiazole

Description

Properties

Molecular Formula |

C5H3BrClNOS |

|---|---|

Molecular Weight |

240.51 g/mol |

IUPAC Name |

2-bromo-1-(2-chloro-1,3-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C5H3BrClNOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2 |

InChI Key |

ANQOOINNIFVRRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Substituent Position : The position of halogens (Br, Cl) and functional groups (acetyl, phenyl, thiomethyl) significantly alters reactivity and biological activity. For instance, 2-Bromo-4-phenyl-1,3-thiazole exhibits π-π stacking and S···Br interactions in its crystal structure, enhancing stability , whereas bromoacetyl groups (as in the target compound) may increase electrophilicity for nucleophilic substitution reactions.

- Lipophilicity : Compounds like 5-Bromo-4-(chloromethyl)-2-phenyl-1,3-thiazole (logP = 4.31) demonstrate higher membrane permeability compared to smaller analogs (e.g., 4-Bromo-2-(thiomethyl)thiazole, MW = 210.12) .

- Synthetic Flexibility : The chloromethyl group in 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole allows further functionalization (e.g., alkylation), a trait shared with bromoacetyl-bearing compounds .

Preparation Methods

Reaction Mechanism

The cyclization proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-carbon of the haloketone, followed by dehydrohalogenation to form the thiazole ring. The bromoacetyl and chloro substituents are introduced at positions 4 and 2, respectively, through strategic placement in the ketone precursor.

Experimental Protocol

-

Reagents : 2-Bromo-4-chloroacetylketone (1.0 equiv), thiourea (1.2 equiv), ethanol (solvent).

-

Workup : The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.

Post-Functionalization of Preformed Thiazoles

Bromoacetylation of 2-Chlorothiazole

A two-step strategy involves synthesizing 2-chlorothiazole followed by bromoacetylation at position 4.

Step 1: Synthesis of 2-Chlorothiazole

Step 2: Bromoacetylation

Challenges:

-

Electrophilic Aromatic Substitution : The electron-deficient thiazole ring necessitates harsh conditions, risking side reactions.

-

Catalyst Loading : Excess AlCl₃ promotes overacylation, reducing yield.

Halogen Exchange Reactions

Chlorination of 4-Bromoacetylthiazole

A halogen swap at position 2 is achieved using phosphorus oxychloride (POCl₃).

Optimization:

-

Temperature Control : Excessive heat degrades the bromoacetyl group; maintaining 110°C minimizes decomposition.

-

Solvent Choice : Toluene enhances reagent solubility and reaction homogeneity.

Ultrasound-Assisted Synthesis

Modern techniques leverage ultrasound to accelerate reaction kinetics and improve yields.

Catalyst-Free Cyclization

Advantages:

-

Reduced Reaction Time : Ultrasound cavitation enhances mixing and energy transfer, cutting synthesis time by 60% compared to conventional methods.

-

Green Chemistry : Eliminates need for toxic catalysts like AlCl₃.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 80 | 6–8 | High regioselectivity |

| Post-Functionalization | 55–60 | 25 | 14 | Modularity |

| Halogen Exchange | 65–70 | 110 | 4 | Simplicity |

| Ultrasound-Assisted | 78–82 | 50 | 2 | Efficiency and eco-friendliness |

Challenges and Optimization Strategies

-

Regioselectivity Control :

-

Purification Difficulties :

-

Scale-Up Limitations :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-bromoacetyl-thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation of benzothiazole derivatives. A validated approach involves reacting 2-aminobenzenethiol with bromine and chlorine in tetrahydrofuran (THF) at low temperatures (0–5°C) to ensure selective halogenation . For lab-scale synthesis, stepwise addition of halogenating agents under inert atmospheres (e.g., N₂) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Industrial methods use continuous flow reactors with in-line monitoring to optimize residence time and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-Chloro-4-bromoacetyl-thiazole?

- Methodological Answer :

- ¹H/¹³C NMR : The thiazole ring protons resonate at δ 7.2–8.1 ppm, while the acetyl group shows a carbonyl signal at ~δ 170 ppm. Bromine and chlorine substituents cause deshielding in adjacent carbons .

- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br), and 540 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 248.53 (M⁺) with isotopic patterns consistent with Br and Cl atoms validate the molecular formula .

Q. What are the key substitution reactions of 2-Chloro-4-bromoacetyl-thiazole, and how do solvents influence reactivity?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C, while the chlorine atom requires harsher conditions (e.g., Pd-catalyzed cross-coupling). Solvent choice impacts regioselectivity: THF favors bromine substitution, whereas DMSO enhances chlorine reactivity due to its strong coordinating ability . Kinetic studies using HPLC can track reaction progress and optimize solvent/reagent ratios.

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 2-Chloro-4-bromoacetyl-thiazole?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), which predict sites for electrophilic/nucleophilic attack . For accurate thermochemical data (e.g., bond dissociation energies), include exact-exchange terms (e.g., Becke’s 1993 functional) to account for halogen-specific electron correlation . Solvent effects can be modeled via the polarizable continuum model (PCM). Validate results against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported reaction outcomes for 2-Chloro-4-bromoacetyl-thiazole derivatives?

- Methodological Answer : Discrepancies in substitution yields may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use mechanistic probes like radical traps (TEMPO) or isotopic labeling (e.g., ⁸¹Br) to identify dominant pathways . Kinetic isotope effects (KIE) and Arrhenius plots differentiate temperature-dependent mechanisms. For example, bromine substitution may follow an SNAr mechanism above 80°C but shift to a radical pathway under UV irradiation .

Q. How can crystallographic data and vibrational spectroscopy elucidate the solid-state behavior of 2-Chloro-4-bromoacetyl-thiazole?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL software reveals bond lengths and angles, highlighting steric effects from halogen atoms. For instance, Br···Cl interactions may influence packing motifs . Compare experimental IR/Raman spectra with DFT-calculated harmonic frequencies (scaled by 0.96–0.98 for B3LYP/6-31G(d)) to assign vibrational modes and detect polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.